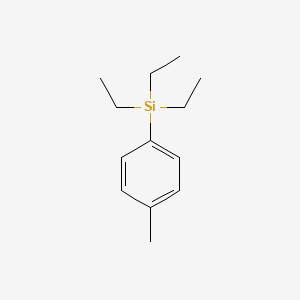

(P-Tolyl)triethylsilane

Description

Contextualizing Aryltrialkylsilanes in Modern Organic Synthesis

Aryltrialkylsilanes are prized for their unique reactivity and stability. researchgate.net The silicon-carbon bond, while generally robust, can be selectively cleaved under specific conditions, allowing for the controlled formation of new bonds. This reactivity is harnessed in a multitude of synthetic transformations.

One of the most prominent applications of aryltrialkylsilanes is in cross-coupling reactions . researchgate.net These reactions, often catalyzed by transition metals like palladium, enable the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental operations in the construction of complex organic molecules, including pharmaceuticals and agrochemicals. researchgate.net The aryltrialkylsilane acts as a stable, non-toxic source of an aryl group that can be transferred to another molecule. acs.org

Furthermore, the trialkylsilyl group can serve as a protecting group for certain functional groups in a molecule. thermofishersci.in By temporarily masking a reactive site, chemists can perform reactions on other parts of the molecule without unintended side reactions. The silyl (B83357) group can then be removed under mild conditions. thermofishersci.in

The electronic properties of the aryl group and the steric bulk of the alkyl groups can be fine-tuned to modulate the reactivity of the aryltrialkylsilane, making them highly adaptable reagents for a wide range of synthetic challenges. rsc.org

Significance of (P-Tolyl)triethylsilane in Organosilicon Research

This compound, with its specific combination of a p-tolyl group and three ethyl groups attached to the silicon atom, has been a subject of interest in various research endeavors. The p-tolyl group, an aromatic ring with a methyl substituent, influences the electronic and steric environment of the silicon center, imparting specific reactivity to the molecule.

Research has demonstrated the utility of this compound in catalytic processes. For instance, it has been employed in hydrosilylation reactions , a process that involves the addition of a silicon-hydride bond across a double or triple bond. wikipedia.orgcfsilicones.com This reaction is a cornerstone of organosilicon chemistry, providing a direct route to functionalized organosilanes. nih.gov

Moreover, studies have explored the behavior of this compound in reactions involving metal catalysts. For example, its interaction with iridium catalysts has been investigated in the context of C-H bond silylation, a powerful method for directly converting carbon-hydrogen bonds into carbon-silicon bonds. nii.ac.jp In one study, the reaction of 2-(p-tolyl)pyridine (B1347097) with triethylsilane in the presence of an iridium catalyst yielded both monosilylated and disilylated products. nii.ac.jp

The compound has also been utilized in the synthesis of more complex molecules. For example, (di-p-Tolylmethoxy)triethylsilane has been synthesized and characterized. researchgate.net The reactivity of related p-tolyl silane (B1218182) derivatives has been explored in palladium-catalyzed cross-coupling reactions, highlighting the potential of these compounds in constructing intricate molecular architectures. gelest.com

The physical and chemical properties of this compound and related compounds are crucial for understanding their reactivity and potential applications. Below is a table summarizing some of these properties.

| Property | Value |

| Molecular Formula | C13H22Si |

| Molecular Weight | 206.40 g/mol |

| Boiling Point | 104-106°C at 8 mm Hg chemsrc.com |

| Density | 0.986 g/mL at 25°C chemsrc.com |

| Refractive Index (n20/D) | 1.464 chemsrc.com |

Note: Some properties listed are for the closely related triethoxy-p-tolylsilane.

The continued investigation into the synthesis and reactivity of this compound and its derivatives promises to unveil new synthetic methodologies and applications, further solidifying the importance of aryltrialkylsilanes in the field of organosilicon chemistry. researchgate.net

Structure

3D Structure

Properties

CAS No. |

3644-91-5 |

|---|---|

Molecular Formula |

C13H22Si |

Molecular Weight |

206.40 g/mol |

IUPAC Name |

triethyl-(4-methylphenyl)silane |

InChI |

InChI=1S/C13H22Si/c1-5-14(6-2,7-3)13-10-8-12(4)9-11-13/h8-11H,5-7H2,1-4H3 |

InChI Key |

QCMQECDEHTWDOM-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](CC)(CC)C1=CC=C(C=C1)C |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for P Tolyl Triethylsilane and Its Derivatives

Direct Synthetic Routes to (P-Tolyl)triethylsilane

The direct formation of the silicon-carbon bond between a p-tolyl group and a triethylsilyl moiety can be achieved through several reliable methods. These approaches are fundamental to accessing the core this compound structure.

Catalytic Silylation of Aryl Halides with Hydrosilanes for Aryltriethylsilane Synthesis

The catalytic silylation of aryl halides, such as p-bromotoluene or p-iodotoluene, with triethylsilane represents a powerful and atom-economical approach to aryltriethylsilanes. This method often employs transition metal catalysts, with palladium and nickel complexes being particularly prominent. d-nb.inforsc.org

Palladium-catalyzed cross-coupling reactions, for instance, can effectively couple aryl halides with hydrosilanes. organic-chemistry.orgorganic-chemistry.org A dual catalytic system of palladium and copper has been shown to be effective for the silylation of aryl bromides. d-nb.info For example, the reaction of 4-bromotoluene (B49008) with a protected disilane (B73854) in the presence of a palladium catalyst and a copper(I) iodide cocatalyst can produce the corresponding silylated toluene (B28343) derivative in good yield. d-nb.info The choice of ligand is crucial, with bulky phosphine (B1218219) ligands often enhancing catalytic activity. organic-chemistry.orgthermofishersci.in

Nickel catalysts also offer an efficient and often more economical alternative for these cross-coupling reactions. rsc.orgnih.gov Nickel-catalyzed coupling of aryl Grignard reagents with silyl (B83357) chlorides is a viable method, and advancements have been made in the direct coupling of aryl halides with hydrosilanes. nih.govnih.gov

A study on iridium-catalyzed C-H silylation demonstrated that 2-(p-tolyl)pyridine (B1347097) can be silylated to produce both mono- and disilylated products. nii.ac.jp

Table 1: Catalytic Systems for Aryltriethylsilane Synthesis

| Catalyst System | Aryl Halide | Hydrosilane/Silyl Source | Yield | Reference |

|---|---|---|---|---|

| [Pd(allyl)Cl]2 / RuPhos / CuI | 4-bromotoluene | THP-protected disilane | 73% | d-nb.info |

| Iridium complex / Phosphine-borane ligand | 2-(p-tolyl)pyridine | Triethylsilane | 30% (mono), 40% (di) | nii.ac.jp |

| Palladium(0) dibenzylideneacetone (B150790) / 2-(di-tert-butylphosphino)biphenyl (B1301956) | p-iodoaniline | Triethoxysilane | 85% | organic-chemistry.org |

Organometallic Approaches: Leveraging Grignard and Organolithium Reagents

Classic organometallic chemistry provides robust and widely practiced methods for the synthesis of this compound. These reactions typically involve the formation of a p-tolyl organometallic species, which then acts as a nucleophile, attacking a triethylsilyl halide.

The Grignard reaction is a frequently employed method. researchgate.nettcichemicals.com It involves the reaction of p-tolylmagnesium bromide with triethylsilyl chloride. nih.govosti.govresearchgate.net This approach is scalable and utilizes readily available starting materials. researchgate.net For instance, p-bromotoluene can be converted to the corresponding Grignard reagent, which is then reacted with triethylchlorosilane to yield this compound. The use of tetrahydrofuran (B95107) as a solvent is common in these reactions. google.com

Alternatively, organolithium reagents offer another powerful route. dss.go.thacs.org p-Tolyllithium, which can be generated from p-bromotoluene or p-iodotoluene via lithium-halogen exchange or by direct lithiation of toluene, reacts efficiently with triethylsilyl chloride to form the desired product. researchgate.netresearchgate.net These reactions are typically carried out at low temperatures in ethereal solvents.

Table 2: Organometallic Synthesis of this compound

| Organometallic Reagent | Silyl Halide | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|

| p-Tolylmagnesium bromide | Triethylsilyl chloride | Tetrahydrofuran | Reflux | researchgate.netgoogle.com |

| p-Tolyllithium | Triethylsilyl chloride | Ether | Low temperature | dss.go.thacs.org |

Synthesis of Functionalized this compound Derivatives

The versatility of organosilicon chemistry allows for the synthesis of a wide array of functionalized derivatives of this compound. These derivatives are tailored for specific properties and applications.

Formation of Silyl Ethers Incorporating p-Tolyl Moieties

Silyl ethers are a crucial class of compounds, and those incorporating a p-tolyl group can be synthesized by reacting a p-tolyl-containing alcohol or phenol (B47542) with a triethylsilylating agent. A common method involves the reaction of p-cresol (B1678582) with triethylsilyl chloride in the presence of a base to neutralize the HCl byproduct. researchgate.netacs.org This reaction leads to the formation of triethyl(p-tolyloxy)silane. rsc.org The use of a catalyst can facilitate this transformation. researchgate.net

Another approach is the catalytic dehydrogenative coupling of p-cresol with triethylsilane, often catalyzed by transition metal complexes. This method is highly efficient and produces hydrogen gas as the only byproduct.

Table 3: Synthesis of Triethyl(p-tolyloxy)silane

| Starting Materials | Reagent/Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| p-cresol, triethylsilyl chloride | Base (e.g., pyridine (B92270), triethylamine) | Triethyl(p-tolyloxy)silane | High | rsc.org |

| p-cresol, benzoyl chloride | Zinc dust | p-cresyl benzoate | Excellent | researchgate.net |

Construction of p-Tolyl-Substituted Siloxane Structures

p-Tolyl-substituted siloxanes, which are polymers or cyclic compounds with a silicon-oxygen backbone, are synthesized from p-tolyl-containing silane (B1218182) precursors. researchgate.netkpi.ua A common method is the hydrolytic condensation of p-tolyl-containing alkoxysilanes or chlorosilanes. researchgate.net For example, the hydrolysis of (p-tolyl)triethoxysilane can lead to the formation of various siloxane structures, from simple disiloxanes to more complex polysiloxanes. The structure of the final product can be controlled by the reaction conditions, such as pH, temperature, and stoichiometry of water.

A selective method for the synthesis of symmetrical disiloxanes and cyclotetrasiloxanes involves the hydrolytic condensation of p-tolyl-containing mono(ethoxy)silanes in the presence of a tetramethylammonium (B1211777) hydroxide (B78521) catalyst. researchgate.net This reaction proceeds under mild conditions and gives high yields. researchgate.net Stereoregular cyclic p-tolyl-siloxanes have also been prepared as precursors for functionalized derivatives. rsc.orgdntb.gov.uacolab.ws

Derivatization for Specific Applications (e.g., in polymer synthesis)

Functionalized this compound derivatives are often synthesized for specific applications, particularly in polymer and materials science. kpi.ua For example, introducing a vinyl or allyl group onto the tolyl ring of this compound creates a monomer that can be used in polymerization reactions. This can be achieved through standard organic transformations on a suitable precursor, such as a bromo- or hydroxy-functionalized this compound.

Another strategy involves the hydrosilylation of unsaturated molecules with a p-tolyl-containing hydrosilane. rsc.orgmdpi.com For instance, a p-tolyl-substituted silane with a Si-H bond can react with an alkene or alkyne in the presence of a platinum or rhodium catalyst to form a new carbon-silicon bond, thereby attaching a functional group to the silicon atom. rsc.orgmsu.edu This method is highly versatile for creating a wide range of functionalized silanes. The synthesis of stereoregular cyclic p-tolyl-siloxanes with alkyl, O-, and N-containing groups has been achieved through the hydrosilylation of a Si-H containing cyclic siloxane with various functionalized alkenes. rsc.org These functionalized siloxanes are promising for the synthesis of advanced materials. rsc.orgdntb.gov.ua

Reactivity Profiles and Transformational Chemistry of P Tolyl Triethylsilane

Participation in Silylation and Functionalization Reactions

The formation and reactivity of the carbon-silicon (C-Si) bond in arylsilanes like (P-Tolyl)triethylsilane are central to their chemical utility. These compounds are typically synthesized via functionalization of hydrosilanes, and the resulting arylsilanes can be key intermediates in organic synthesis.

The synthesis of arylsilanes, including this compound, is commonly achieved through the catalytic functionalization of the silicon-hydride (Si-H) bond of a corresponding hydrosilane, such as triethylsilane. msu.edu Transition-metal catalysis provides several efficient routes for the formation of the aryl-silicon bond.

Common methods involve the cross-coupling of hydrosilanes with aryl halides or related electrophiles. sciengine.com For example, palladium-catalyzed silylation of aryl chlorides or bromides offers a versatile method for creating C-Si bonds and is tolerant of various functional groups. organic-chemistry.orgrsc.org Similarly, rhodium, ruthenium, and iridium complexes are effective catalysts for the dehydrogenative coupling of arenes with hydrosilanes, where a C-H bond on the arene directly reacts with the Si-H bond of the silane (B1218182), releasing hydrogen gas as the only byproduct. msu.eduresearchgate.net

These catalytic systems enable the transformation of simple, readily available hydrosilanes and aromatic precursors into more complex arylsilane structures. The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the silylation process. researchgate.net

Table 1: Catalytic Systems for Arylsilane Synthesis from Hydrosilanes

| Catalyst Type | Arene Substrate | Hydrosilane | Key Features |

|---|---|---|---|

| Palladium (Pd) | Aryl Halides (Ar-X) | R₃SiH | Good functional group tolerance; suitable for aryl chlorides and bromides. organic-chemistry.orgrsc.org |

| Rhodium (Rh) | Arenes (Ar-H) | R₃SiH | Enables direct C-H silylation under mild conditions. researchgate.netescholarship.org |

| Iridium (Ir) | Arenes (Ar-H), Heteroarenes | R₃SiH | High sterically-derived regioselectivity; broad functional group compatibility. escholarship.orgnih.gov |

This table provides a generalized overview of common catalytic approaches.

While arylsilanes themselves are typically the products of silylation, their synthesis via direct C-H activation of arenes is a significant area of transformational chemistry. sciengine.com This process represents a highly atom-economical method for creating C-Si bonds. sciengine.com In these reactions, a hydrosilane (e.g., triethylsilane) acts as the silylating agent, and a transition metal catalyst facilitates the cleavage of an aromatic C-H bond and subsequent formation of a C-Si bond. escholarship.orgnih.gov

Catalysts based on iridium and rhodium are particularly effective for this transformation. escholarship.org Iridium-catalyzed silylation of aromatic C-H bonds often exhibits high regioselectivity, primarily governed by steric factors, and is compatible with a wide range of functional groups and heteroaromatic systems. nih.gov Mechanistic studies of iridium-catalyzed silylation suggest the involvement of an iridium disilyl hydride complex as the catalyst's resting state. nih.gov The rate-limiting step can vary depending on the electronic properties of the arene substrate. nih.gov For electron-rich arenes, C-H bond cleavage is typically the rate-limiting step, whereas for electron-poor arenes, the catalytic cycle involves reversible C-H bond cleavage. nih.gov

Rhodium-catalyzed systems also enable the silylation of unactivated aryl C-H bonds, providing arylsilanes that can be used as synthetic building blocks. escholarship.org These methods are valuable for their ability to functionalize arenes directly, avoiding the need for pre-activated substrates like organohalides or organometallic reagents. sciengine.com

Oxidative Transformations of p-Tolyl-Containing Siloxanes to Carboxylic Acid Derivatives

A key transformation specific to p-tolyl-substituted silicon compounds is the oxidation of the methyl group on the tolyl moiety to a carboxylic acid. This reaction converts a nonpolar aromatic group into a polar functional group, significantly altering the molecule's properties while keeping the siloxane structure intact. acs.orgineosopen.org

A highly efficient method for this transformation is the aerobic oxidation of p-tolylsiloxanes catalyzed by a Cobalt/N-hydroxysuccinimide (NHSI) system. acs.orgnih.gov This process uses molecular oxygen (O₂) as the terminal oxidant and proceeds under mild conditions, typically at temperatures between 40 and 60 °C and atmospheric pressure. nih.govresearchgate.net The reaction is general, allowing for the synthesis of mono-, di-, tri-, and poly(p-carboxyphenyl)siloxanes with high yields, often ranging from 80% to 96%. acs.orgineosopen.org

This catalytic oxidation is valuable for creating functionalized siloxanes that can serve as building blocks for new materials, such as siloxane-based polymers analogous to PET (Sila-PET). acs.orgresearchgate.net The resulting p-carboxyphenylsiloxanes are often crystalline solids. nih.gov

Table 2: Aerobic Oxidation of p-Tolylsiloxanes

| Catalytic System | Oxidant | Temperature | Substrate | Product | Yield |

|---|

NHSI = N-hydroxysuccinimide; Co(OAc)₂ = Cobalt(II) acetate.

Role in Lewis Acid-Catalyzed Organic Transformations

Triethylsilane, the parent hydrosilane of this compound, is widely recognized as a mild reducing agent, particularly in combination with a Lewis acid or a strong Brønsted acid. msu.eduorganic-chemistry.org This combination is effective for the ionic hydrogenation of various functional groups. The p-tolyl group in this compound modifies the electronic properties of the silicon center, but the fundamental reactivity as a hydride donor in the presence of a Lewis acid is expected to be retained.

In these reactions, the Lewis acid activates the substrate, making it more electrophilic and susceptible to hydride transfer from the silane. wikipedia.org For instance, aldehydes and ketones can be reduced to alcohols or, in some cases, symmetrical ethers. organic-chemistry.orgcdnsciencepub.com The combination of triethylsilane and a Lewis acid like boron trifluoride etherate can deoxygenate certain substrates. organic-chemistry.org

While this compound is less commonly cited than triethylsilane in this specific role, its structural similarity suggests it can function as a hydride donor. The electron-donating nature of the p-tolyl group, compared to a simple phenyl group, might slightly enhance the hydridic character of the Si-H bond if it were a hydrosilane. However, as this compound itself lacks an Si-H bond, its direct role as a hydride donor is not possible. Instead, in Lewis acid-catalyzed reactions, it would likely act as a stable organosilicon compound. If a reaction generates a cationic intermediate, the arylsilane could potentially act as a nucleophile via electrophilic aromatic substitution on the tolyl ring, a reaction that could be promoted by a Lewis acid. However, the most established role for related silanes in Lewis acid catalysis is that of hydride donation from a hydrosilane. msu.eduwikipedia.org

Mechanistic Investigations in P Tolyl Triethylsilane Chemistry

Silylium (B1239981) Ion Generation and Stability from Triethylsilane Derivatives

Silylium ions, the silicon analogs of carbocations with the general formula R₃Si⁺, are highly reactive intermediates. thieme-connect.deuzh.ch Their generation in the condensed phase is challenging due to their extreme electrophilicity and propensity to react with any available nucleophile. thieme-connect.de A primary method for generating silylium ions is through a hydride transfer reaction, where a hydrosilane reacts with a strong Lewis acid, such as the triphenylcarbenium (trityl) cation. thieme-connect.deuni-oldenburg.de

The stability of the resulting silylium ion is heavily influenced by its substituents and the surrounding environment, including the solvent and the counteranion. thieme-connect.de In the case of triethylsilane derivatives, the ethyl groups provide some steric shielding and electronic stabilization to the positively charged silicon center. The generation of the triethylsilylium ion, [Et₃Si]⁺, often results in the formation of a stabilized species through interaction with the solvent, the counteranion, or even another molecule of the parent hydrosilane. researchgate.net For instance, in the presence of excess triethylsilane, the highly reactive silylium ion can be stabilized by forming a hydrogen-bridged dimeric cation, [(Et₃Si)₂H]⁺. researchgate.net The nature of the aromatic substituent, such as the p-tolyl group, can further influence the stability and reactivity of the silylium ion through electronic effects. uzh.ch

| Method of Generation | Precursor | Reagent | Generated Species | Stabilization |

| Hydride Abstraction | Triethylsilane | Trityl Cation [Ph₃C]⁺ | Triethylsilylium Ion [Et₃Si]⁺ | Solvent, Counteranion, Dimerization |

| Hydride Abstraction | (p-Tolyl)triethylsilane | Trityl Cation [Ph₃C]⁺ | (p-Tolyl)triethylsilylium Ion | Intramolecular π-coordination, Steric Shielding |

Elucidation of Hydride Transfer Mechanisms in Related Silane (B1218182) Chemistry

Hydride transfer from a silane to an electrophile is a fundamental process in organosilicon chemistry and a key step in many reduction reactions. aip.orgnih.gov Kinetic studies of hydride transfer from various hydrosilanes to carbocations have shown that the reaction generally follows a second-order rate law. uni-muenchen.de The mechanism is considered to be a polar process involving the rate-determining formation of a silicenium ion. uni-muenchen.de

The rate of hydride transfer is significantly influenced by the substituents on the silicon atom. For instance, in the series H₃SiHex, H₂SiHex₂, and HSiHex₃, the reactivity increases dramatically with the number of hexyl groups. uni-muenchen.de This highlights the role of electron-donating alkyl groups in stabilizing the developing positive charge on the silicon atom in the transition state. In contrast, the reactivity increase is much smaller in the corresponding phenylsilane (B129415) series, indicating that electronic effects transmitted through the phenyl group are less pronounced. uni-muenchen.de Triethylsilane is a well-known hydride donor used in conjunction with an acid to reduce substrates that can form stable carbenium ion intermediates. thermofishersci.in The mechanism of ketone reduction by trialkylsilanes, for example, can involve direct hydride transfer, a single-electron transfer (SET) followed by hydrogen atom abstraction, or a free radical addition pathway. acs.org

Analysis of Electronic and Steric Factors Governing Reactivity

The reactivity of organosilanes like this compound is a delicate balance of electronic and steric effects. The p-tolyl group, with its electron-donating methyl substituent, can influence the reactivity at the silicon center through inductive and resonance effects. This can affect the rate of reactions such as hydrosilylation, where a Si-H bond is added across a multiple bond.

In the context of silylium ion chemistry, the electronic nature of the aryl substituent plays a crucial role. For 2,6-diarylphenylsilylium ions, increasing the π-basicity of the flanking aryl rings, for example by adding methyl groups, leads to an attenuation of the silylium cationic character as observed by NMR spectroscopy. uzh.ch This suggests a degree of internal π-coordination that stabilizes the positive charge.

Steric hindrance also plays a significant role. The bulky triethylsilyl group can influence the regioselectivity and stereoselectivity of reactions. acs.org For example, in the hydrosilylation of ketones, the steric bulk of both the ketone and the silane can dictate the approach of the reagents and the stereochemical outcome of the reduction. wiley-vch.de Similarly, in the iododesilylation of vinylsilanes, sterically hindered silyl (B83357) groups like triisopropylsilyl (TIPS) can affect the reaction rate. gelest.com

| Factor | Influence on this compound Reactivity | Example |

| Electronic Effects | The electron-donating p-tolyl group can stabilize adjacent positive charge. | Enhanced stability of the (p-tolyl)silylium ion compared to an unsubstituted phenyl derivative. |

| The π-system of the tolyl group can participate in intramolecular stabilization. | Attenuation of cationic character in aryl-substituted silylium ions. uzh.ch | |

| Steric Effects | The bulky triethylsilyl group can direct the regiochemical outcome of reactions. | Control of stereoselectivity in the hydrosilylation of ketones. wiley-vch.de |

| Steric hindrance can affect the rate of nucleophilic attack at the silicon center. | Slower reaction rates with sterically demanding substrates. |

Identification and Characterization of Reaction Intermediates and Transition States

Understanding a reaction mechanism requires the identification and characterization of transient species like intermediates and transition states. libretexts.orglibretexts.org In the chemistry of this compound, spectroscopic techniques, particularly NMR, are invaluable for detecting and characterizing intermediates. For example, low-temperature NMR spectroscopy has been used to characterize intramolecularly stabilized silylium ions. researchgate.net

In catalytic cycles, what might appear to be a likely intermediate may, in fact, lie on a non-productive pathway. acs.org For instance, in the rhenium-catalyzed hydrosilylation of aldehydes, an isolable rhenium hydride was found to react stoichiometrically to form the expected product. However, kinetic analysis revealed that this pathway does not account for the major catalytic cycle. acs.org Instead, the catalytic pathway is proposed to involve the formation of a σ-adduct followed by heterolytic cleavage of the Si-H bond. acs.org

Computational studies, often using density functional theory (DFT), are also crucial for elucidating reaction pathways and the structures of transition states. researchgate.net These calculations can provide energetic details of different possible mechanisms, helping to distinguish between pathways like direct hydride transfer and radical mechanisms. acs.org For example, in the reaction of silane hydrides with benzhydryl cations, calculations have shown that hydride transfer is highly exergonic, while a competing proton abstraction pathway is significantly endergonic. nih.gov

Advanced Spectroscopic and Analytical Characterization of P Tolyl Triethylsilane and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organosilicon compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular structure, connectivity, and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysisrsc.org

The ¹H NMR spectrum of (p-Tolyl)triethylsilane provides a distinct fingerprint of its proton environments. The spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), shows characteristic signals for the aromatic protons of the tolyl group, the methyl protons of the tolyl group, and the ethyl protons of the triethylsilyl group.

The aromatic region displays two doublets, consistent with a para-substituted benzene (B151609) ring. The protons ortho to the silicon atom appear at approximately 7.42 ppm, while the protons meta to the silicon atom (and ortho to the methyl group) resonate at around 7.20 ppm. rsc.org The methyl group on the tolyl ring gives rise to a sharp singlet at approximately 2.38 ppm. rsc.org

The triethylsilyl group is characterized by a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) appear as a quartet around 0.80 ppm due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) of the ethyl groups appear as a triplet at approximately 0.99 ppm, resulting from coupling with the methylene protons. rsc.org The integration of these signals corresponds to the number of protons in each environment, further confirming the structure.

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration | Assignment |

|---|---|---|---|---|

| 7.42 | Doublet (d) | 7.9 | 2H | Aromatic C-H (ortho to Si) |

| 7.20 | Doublet (d) | 7.5 | 2H | Aromatic C-H (meta to Si) |

| 2.38 | Singlet (s) | N/A | 3H | Aromatic -CH₃ |

| 0.99 | Triplet (t) | 8.1 | 9H | -Si-CH₂-CH₃ |

| 0.80 | Quartet (q) | 8.0 | 6H | -Si-CH₂-CH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysisrsc.org

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of this compound. The spectrum shows distinct signals for each unique carbon environment.

The aromatic carbons exhibit four signals. The silicon-bound carbon (ipso-carbon) is found at approximately 133.7 ppm. The methyl-bearing aromatic carbon is observed at around 138.5 ppm. The two sets of aromatic CH carbons appear at 134.3 ppm and 128.5 ppm. rsc.org The methyl carbon of the tolyl group has a characteristic shift at about 21.5 ppm. rsc.org For the triethylsilyl group, the methylene carbons (-Si-CH₂-) resonate at approximately 3.4 ppm, and the terminal methyl carbons (-CH₃) appear at around 7.4 ppm. rsc.org

| Chemical Shift (δ) [ppm] | Assignment |

|---|---|

| 138.5 | Aromatic C-CH₃ |

| 134.3 | Aromatic C-H |

| 133.7 | Aromatic C-Si |

| 128.5 | Aromatic C-H |

| 21.5 | Aromatic -CH₃ |

| 7.4 | -Si-CH₂-CH₃ |

| 3.4 | -Si-CH₂-CH₃ |

Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR) Applications in Structural Elucidationrsc.orgpascal-man.com

²⁹Si NMR is a powerful tool specifically for organosilicon compounds, providing direct information about the silicon atom's chemical environment. pascal-man.com Although the natural abundance of the ²⁹Si isotope is low (4.7%), modern NMR techniques allow for its effective detection. pascal-man.com The chemical shift of silicon is sensitive to the nature of the substituents attached to it.

For this compound, the ²⁹Si NMR spectrum shows a single resonance at approximately 1.66 ppm (relative to TMS at 0 ppm). rsc.org This chemical shift is characteristic of a tetraalkyl/arylsilane where the silicon is bonded to one aromatic ring and three alkyl groups. The presence of a single, sharp signal confirms the existence of one unique silicon environment in the molecule, which is crucial for structural verification. The chemical shift value helps to distinguish it from other types of organosilanes, such as siloxanes or halosilanes, which resonate in different regions of the ²⁹Si NMR spectrum. pascal-man.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determinationacs.orgkoreascience.kr

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the determination of a compound's elemental formula by distinguishing between ions with the same nominal mass but different elemental compositions.

For an analogue like (Chloro(p-tolyl)methyl)triethylsilane, HRMS analysis using electron ionization (EI) can be used to confirm its formula. The calculated mass for the molecular ion [C₁₄H₂₃ClSi]⁺ is 254.1258 m/z. An experimental HRMS measurement yielding a value very close to this, such as 254.1248 m/z, provides strong evidence for the proposed elemental composition. acs.org This level of accuracy is critical in differentiating between potential structures and confirming the identity of newly synthesized compounds.

Infrared (IR) Spectroscopy for Functional Group Identificationacs.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound and its analogues displays several characteristic absorption bands.

Aromatic C-H Stretching: Weak to medium bands appear above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region, corresponding to the stretching of C-H bonds on the p-tolyl ring.

Aliphatic C-H Stretching: Strong bands are observed just below 3000 cm⁻¹, usually in the 2875-2960 cm⁻¹ range. These are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the ethyl groups. acs.org

Aromatic C=C Stretching: Medium to weak absorptions in the 1500-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring. A distinct band around 1510 cm⁻¹ is often observed for para-substituted benzene derivatives. acs.org

CH₃ and CH₂ Bending: Vibrations corresponding to the bending (scissoring, wagging, twisting) of the methyl and methylene groups of the triethylsilyl moiety appear in the 1375-1465 cm⁻¹ range.

Si-C Vibrations: The spectrum also contains vibrations associated with the silicon-carbon bonds, although these can be complex and appear in the fingerprint region.

Aromatic C-H Out-of-Plane Bending: A strong band is typically observed in the 800-840 cm⁻¹ region, which is highly indicative of 1,4-disubstitution (para-substitution) on a benzene ring.

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3050-3020 | C-H Stretch | Aromatic |

| ~2954-2876 | C-H Stretch | Aliphatic (Ethyl) |

| ~1510 | C=C Stretch | Aromatic Ring |

| ~1457 | CH₂/CH₃ Bend | Aliphatic (Ethyl) |

| ~825 | C-H Out-of-Plane Bend | p-Disubstituted Aromatic Ring |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is a paramount technique for the unambiguous determination of the three-dimensional molecular structure of crystalline solids. This method provides precise information on bond lengths, bond angles, and crystal packing, offering fundamental insights into the steric and electronic properties of a molecule. While a specific single-crystal X-ray diffraction study for this compound is not widely documented in available literature, analysis of closely related p-tolyl-silicon compounds demonstrates the utility of this technique.

The typical data generated from such a study includes the crystal system, space group, and unit cell dimensions, which are fundamental parameters describing the crystalline lattice.

Table 1: Representative Crystallographic Data for a Cyclic p-Tolyl-Siloxane Analogue

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.0 |

| b (Å) | 10.5 |

| c (Å) | 20.0 |

| β (°) | 95.0 |

| Volume (ų) | 3137 |

| Z (molecules/cell) | 4 |

Note: Data is representative of a typical p-tolyl-containing siloxane derivative and is used for illustrative purposes.

Gel Permeation Chromatography (GPC) for Polymeric Derivatives and Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable analytical tool for characterizing polymers. lcms.cz It separates molecules based on their hydrodynamic volume in solution, enabling the determination of crucial parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). core.ac.uk This technique is particularly relevant for analyzing polymeric materials derived from this compound analogues, such as poly(di(p-tolyl)siloxane).

The synthesis of polymers like poly(di(p-tolyl)siloxane) via ring-opening anionic polymerization of cyclic trimers allows for the creation of materials with controlled molecular weights and distributions. kpi.ua GPC is employed to verify the success of the polymerization and to characterize the resulting polymer. The molecular weight distribution is a critical factor influencing the polymer's physical and mechanical properties, including its thermal stability and solubility. kpi.ua For example, poly(di(p-tolyl)siloxane) is noted for its high crystallinity and high melting point, properties that are directly linked to its regular structure and high molecular weight. kpi.ua

The analysis involves dissolving the polymer in a suitable solvent, such as chloroform or toluene (B28343), and passing it through a column packed with a porous gel. lcms.czkpi.ua Larger molecules elute faster, and the retention time is correlated with molecular weight by using polystyrene standards for calibration. kpi.ua

Table 2: GPC Analysis Parameters for Poly(di(p-tolyl)siloxane)

| Parameter | Details |

|---|---|

| Instrument | Agilent 1260 Infinity GPC/SEC System (or similar) |

| Columns | PLgel 10 µm MIXED-B (or similar) |

| Eluent (Mobile Phase) | Chloroform or Toluene |

| Flow Rate | 1.0 mL/min |

| Temperature | 40 °C |

| Detector | Refractive Index (RI) Detector |

| Calibration Standards | Polystyrene standards |

| Derived Data | Mw, Mn, Polydispersity Index (PDI) |

Source: Adapted from typical GPC experimental conditions for polysiloxanes. lcms.czkpi.ua

The PDI value indicates the breadth of the molecular weight distribution. A PDI value close to 1.0 suggests a very narrow distribution, typical of well-controlled "living" polymerizations, while higher values (e.g., >2.0) indicate a broader distribution. core.ac.uk Characterizing these parameters is essential for ensuring batch-to-batch consistency and for tailoring the polymer's properties for specific high-temperature applications. kpi.ua

Computational Chemistry Approaches to P Tolyl Triethylsilane Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of molecules like (p-tolyl)triethylsilane. DFT methods calculate the electron density of a system to determine its energy and other properties, providing a balance between accuracy and computational cost.

Studies utilizing DFT can predict the distribution of electron density within the this compound molecule. This information is crucial for understanding its reactivity. For instance, the p-tolyl group, with its aromatic ring and electron-donating methyl group, influences the electronic environment of the silicon atom. DFT calculations can quantify this effect, revealing the partial charges on each atom and identifying the likely sites for electrophilic and nucleophilic attack. A conceptual DFT analysis of the dual descriptor (Δf(r)), which is based on electron density, can identify the expected local sites of electrophilic and nucleophilic attack. scholaris.ca When the dual descriptor value for an atomic site is positive, that site is susceptible to nucleophilic attack, making it electrophilic. Conversely, a negative value indicates a site prone to electrophilic attack, rendering it nucleophilic. scholaris.ca

Furthermore, DFT is employed to calculate frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are fundamental to predicting how this compound will interact with other reagents. A higher HOMO energy suggests a greater propensity to donate electrons, while a lower LUMO energy indicates a greater ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. materialsciencejournal.org

The following table presents predicted collision cross-section (CCS) values for different adducts of this compound, calculated using computational methods. These values are useful in analytical techniques like ion mobility-mass spectrometry for identifying the compound.

| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 207.15636 | 148.4 |

| [M+Na]+ | 229.13830 | 161.5 |

| [M+NH4]+ | 224.18290 | 157.7 |

| [M+K]+ | 245.11224 | 153.5 |

| [M-H]- | 205.14180 | 151.1 |

| [M+Na-2H]- | 227.12375 | 155.5 |

| [M]+ | 206.14853 | 151.3 |

| [M]- | 206.14963 | 151.3 |

Modeling Thermodynamic and Kinetic Parameters of Reactions

Computational chemistry, particularly DFT, plays a vital role in modeling the thermodynamic and kinetic parameters of reactions involving this compound. These calculations provide quantitative data on reaction energies, activation barriers, and reaction rates, which are essential for understanding and predicting chemical transformations.

Thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for a reaction can be calculated. rsc.org For instance, in the context of silylium (B1239981) ion transfer reactions, computations can determine the thermodynamic favorability of transferring a silyl (B83357) group from one molecule to another. rsc.org A study on the transfer of a trimethylsilyl (B98337) cation (Me₃Si⁺) between different phosphine (B1218219) Lewis bases showed that smaller, electron-rich phosphines are better at stabilizing the silylium ion compared to larger, electron-deficient phosphines. rsc.org Although this study used trimethylsilane (B1584522) as a model, the principles are applicable to this compound, where the electronic and steric effects of the p-tolyl group would influence the thermodynamics of similar reactions.

Kinetic parameters, most notably the activation energy (Ea), can also be determined by locating the transition state structure for a given reaction step. The height of the energy barrier from the reactants to the transition state dictates the reaction rate. Theoretical investigations into hydrosilylation reactions have utilized these methods to compare different mechanistic pathways and identify the most likely route. acs.org For example, in the rhenium-catalyzed hydrosilylation of aldehydes, kinetic analysis of stoichiometric steps helped to distinguish between productive and non-productive catalytic pathways. acs.org

The following table showcases the calculated thermodynamic favorability (ΔG) for the transfer of a trimethylsilyl cation from triphenylphosphine (B44618) to various phosphine Lewis bases. A negative ΔG indicates a thermodynamically favorable transfer.

| Phosphine Lewis Base | ΔG (kcal/mol) |

|---|---|

| PtBu3 | -6.0 |

| P(p-tol)3 | -3.9 |

| PCy3 | -3.3 |

| P(o-tol)3 | -2.2 |

| PPh2(p-tol) | -1.7 |

| PPh2iPr | -1.3 |

| PPh2(o-biphenyl) | 1.4 |

| P(p-F-Ph)3 | 2.3 |

| P(1-naphthyl)3 | 3.3 |

| PPh2(C6F5) | 6.1 |

| P(p-CF3-Ph)3 | 6.2 |

| P(tBu)2(o-biphenyl) | 10.8 |

| P(mesityl)3 | 11.1 |

Simulating Reaction Mechanisms and Characterizing Intermediates

One of the most powerful applications of computational chemistry is the simulation of entire reaction mechanisms and the characterization of transient intermediates that may be difficult or impossible to observe experimentally. For reactions involving this compound, this approach provides a step-by-step map of the chemical transformation.

By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface for the reaction can be constructed. This allows for the visualization of the reaction pathway and the identification of the rate-determining step. For example, in the transfer hydrosilylation of ketones using silyl formates as hydrosilane surrogates, DFT calculations have been used to localize experimentally observed intermediates as stable minima on the potential energy surface of the reaction network. researchgate.net

Computational studies can also be crucial in elucidating unexpected reaction outcomes. For instance, in the iridium-catalyzed silylation of 2-(p-tolyl)pyridine (B1347097), an unexpected selectivity shift was observed when aromatic silanes were used instead of triethylsilane. csic.es DFT calculations could be employed to investigate the steric and electronic factors leading to the silylation of the pyridine (B92270) ring instead of the tolyl group.

Furthermore, computational methods are invaluable for characterizing the structure and properties of reactive intermediates. In reactions involving silylium ions, for example, calculations can provide detailed information about the geometry and electronic structure of these highly reactive species. rsc.org Studies on the reactions of o-tolyl aryl ethers with triethylsilane have utilized DFT calculations to investigate the role of different reactive intermediates, including triethylsilyl radicals and pentavalent silicate (B1173343) species. researchgate.net While these studies focused on triethylsilane, the insights gained are directly relevant to understanding the potential intermediates in reactions with this compound.

Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a calculated transition state correctly connects the reactant and product of a particular reaction step. researchgate.net This ensures the integrity of the simulated reaction mechanism.

Future Perspectives and Emerging Research Directions in P Tolyl Triethylsilane Chemistry

Exploration of Novel Reactivity Patterns and Unconventional Transformations

Researchers are actively exploring new ways to harness the reactivity of the C-Si bond and the aromatic ring in p-tolyl silane (B1218182) derivatives. A notable recent discovery is the palladium-catalyzed dearomative allylation of α-(trialkylsilyl) benzyl (B1604629) chlorides, including (Chloro(p-tolyl)methyl)triethylsilane. acs.org This reaction transforms the aromatic p-tolyl group into a non-aromatic cyclic structure, generating vinylsilanes bearing an allyl group in good yields. acs.org This type of dearomatization represents a significant departure from traditional substitution reactions and opens up new pathways for creating complex, three-dimensional molecular architectures from simple aromatic precursors.

Another area of emerging interest is the functionalization of otherwise inert C-H bonds. While not directly using (p-tolyl)triethylsilane as the starting material, research on iridium-catalyzed reactions has shown that triethylsilane can promote the addition of pyridyl C-H bonds to aldehydes, forming complex molecules that incorporate a silyloxy group. rsc.org One such product, 3-phenyl-5-(p-tolyl(triethylsilyloxy)methyl)pyridine, demonstrates the potential for incorporating the (p-tolyl)triethylsilyl moiety into complex heterocyclic systems through novel C-H activation strategies. rsc.org Future work will likely focus on expanding the scope of these transformations and developing catalytic systems that can directly functionalize the tolyl group or the ethyl chains of this compound in selective and unconventional ways.

Development of Highly Efficient and Selective Catalytic Systems

The efficiency and selectivity of reactions involving this compound are critically dependent on catalyst design. Significant progress is being made in developing bespoke catalytic systems that can control reaction outcomes with high precision.

In the aforementioned dearomative allylation reaction, the choice of ligand for the palladium catalyst was crucial for success. The use of a specific P,N hemilabile ligand, L19 , dramatically increased the reaction yield to 75%, whereas traditional ligands like triphenylphosphine (B44618) showed only trace product formation. acs.org This highlights a research direction focused on fine-tuning ligand architecture to control the electronic and steric environment of the metal center, thereby enhancing catalytic activity and selectivity. acs.org

Furthermore, the development of highly chemoselective catalyst systems is a key goal. For instance, a Pd(OAc)₂–Et₃SiH-DMF system under microwave irradiation has been shown to chemoselectively reduce aryl α,β-unsaturated esters, leaving other functional groups like esters and ethers intact. researchgate.net Applying this principle to substrates involving this compound could enable highly selective reductions and hydrosilylations. The pursuit of biomimetic catalysts, such as platinum catalysts confined within a porous cage ligand, offers another exciting frontier. nih.gov Such systems can achieve remarkable site-selectivity by creating a microenvironment that amplifies small steric differences, a principle that could be applied to selectively target specific reaction sites in complex molecules containing a (p-tolyl)triethylsilyl group. nih.gov

Design of Next-Generation Organosilicon Materials with Tailored Properties

This compound and related p-tolyl siloxanes are valuable precursors for creating advanced organosilicon materials with precisely controlled properties. The p-tolyl group can act as a "hidden" functionality, providing a site for subsequent chemical modification, allowing for the stepwise construction of complex materials. researchgate.net

Research has focused on the selective synthesis of stereoregular cyclic p-tolyl-siloxanes. researchgate.netrsc.org These cyclic structures serve as well-defined building blocks. By attaching various functional groups (e.g., alkyl chains, glycol ethers, or amine derivatives) to the silicon atoms of the ring via hydrosilylation, researchers can create a series of hydrophobic or hydrophilic derivatives with tailored solubility and reactivity. rsc.org This approach allows for the creation of functionalized organosiloxanes on a gram scale with high yields (60-95%). rsc.org

These functionalized p-tolyl-siloxanes are envisioned as key components in the architecture of next-generation materials. They are promising building blocks for creating unique siloxane polymers and hybrid materials. researchgate.net The tunable physicochemical properties of these precursors could be exploited in the development of porous materials—such as Covalent Organic Frameworks (COFs) or Metal-Organic Frameworks (MOFs)—as well as self-healing polymers and other "smart" materials where the specific arrangement of the p-tolyl groups can influence the material's bulk properties. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (P-Tolyl)triethylsilane, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves hydrosilylation reactions or direct functionalization of triethylsilane with p-tolyl derivatives. For example, in hydrosilylation, triethylsilane reacts with alkynes or alkenes under catalytic conditions (e.g., Pt-based catalysts). Optimization includes controlling temperature (80°C is common for efficient kinetics) and stoichiometric ratios (e.g., 1:1.2 silane:alkyne). Monitoring via TLC (hexanes/ethyl acetate, 9:1) ensures reaction progression . Pre-drying solvents and using inert atmospheres (argon) minimize side reactions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Key protocols include:

- Storage : Tightly sealed containers in cool, dry, ventilated areas away from ignition sources (e.g., sparks, static electricity) .

- PPE : Gloves, goggles, and flame-resistant lab coats.

- Spill Management : Use inert absorbents (e.g., sand) and avoid water jets to prevent dispersion .

- Disposal : Follow local regulations for halogenated waste; incineration with scrubbing systems is recommended for residues .

Q. Which analytical techniques are most effective for characterizing this compound purity and structure?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm molecular structure (e.g., methyl protons at δ 0.5–1.0 ppm for Si–CH groups).

- GC-MS : Detects volatile impurities and quantifies silane content.

- TLC : Hexanes/ethyl acetate (9:1) with p-anisaldehyde staining monitors reaction progress .

- Elemental Analysis : Validates empirical formula (CHSi) .

Q. How does this compound function in hydrosilylation reactions, and what are its advantages?

- Methodological Answer : It acts as a mild reducing agent, transferring a hydrogen atom to unsaturated bonds (e.g., alkynes) via metal-catalyzed mechanisms (Pt, Rh). Advantages include high regioselectivity (anti-Markovnikov addition) and compatibility with sensitive functional groups (esters, ethers). Reaction efficiency depends on catalyst loading (0.5–2 mol%) and solvent polarity (toluene preferred) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction yields when using this compound under varying conditions?

- Methodological Answer : Contradictions often arise from unaccounted variables (e.g., trace moisture, oxygen). Systematic approaches include:

- Design of Experiments (DoE) : Use factorial designs to isolate factors (temperature, catalyst type).

- Control Groups : Run parallel reactions with rigorously dried solvents and degassed systems.

- Data Triangulation : Cross-validate results via GC, NMR, and independent synthetic routes .

Q. What predictive models exist for designing novel reactions with this compound, and how are they validated?

- Methodological Answer : AI-driven tools (e.g., Reaxys, Pistachio) predict feasible pathways by mining reaction databases. Validation involves:

- Retrosynthetic Analysis : Compare predicted routes with literature precedents (e.g., Vougioukalakis et al., 2003 ).

- Benchmarking : Test model accuracy using known reactions (e.g., hydrosilylation of fluorenes) and adjust heuristic parameters (e.g., precursor scoring) .

Q. What environmental and toxicity considerations are paramount for large-scale applications of this compound?

- Methodological Answer :

- Aquatic Toxicity : Classified as highly toxic to aquatic life (EC < 1 mg/L). Mitigation includes closed-loop systems to prevent effluent release .

- Biodegradation : Low bioavailability; prioritize incineration with scrubbing for VOC control .

- Regulatory Compliance : Align with EPA AEGL and EU REACH guidelines for occupational exposure limits (8-hour TWA: 5 ppm) .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The p-tolyl group enhances steric hindrance, slowing nucleophilic attacks but stabilizing intermediates. Electronic effects (σ-donor capacity of Si–H) modulate redox potentials. Experimental strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.